ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate
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Overview
Description
Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate is an organic compound with the molecular formula C10H13NO4 . It is a white to pale yellow solid with certain stability and solubility properties . This compound is used in various scientific research applications due to its unique chemical structure and reactivity.
Preparation Methods
Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate can be synthesized through organic synthesis methods. The specific synthetic routes and reaction conditions can be designed and adjusted based on experimental requirements . Typically, the synthesis involves the reaction of appropriate starting materials under controlled conditions to form the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it may be used in the development of pharmaceuticals and as a tool for studying biological processes . In industry, it can be used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate can be compared with other similar compounds, such as indole derivatives . These compounds share some structural similarities but differ in their specific chemical properties and reactivity. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications .
List of Similar Compounds::- Indole derivatives
- Pyrrolizine derivatives
- Tetrahydro-2,5-dioxo-1H-pyrrolizine derivatives
Properties
IUPAC Name |
ethyl 3,6-dioxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-2-15-9(14)10-4-3-8(13)11(10)6-7(12)5-10/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGHZIGHUPYEIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(=O)N1CC(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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